[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
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Overview
Description
Synthesis Analysis
While specific synthesis steps for this compound are not available, it likely involves multiple steps including nitration, bromination, and conversion of nitro groups to amines . The presence of the benzoate ester group suggests a possible esterification reaction.Molecular Structure Analysis
The compound’s structure is likely complex due to the presence of multiple functional groups. The aromatic rings (phenyl groups) could contribute to resonance stabilization .Chemical Reactions Analysis
Reactions at the benzylic position (the carbon adjacent to the aromatic ring) are important for synthesis . The compound might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the nitro group could contribute to a high dipole moment .Scientific Research Applications
Optical Properties and Material Science Applications
- Optical Parameters of Binary Mixtures : The study of the optical properties of binary mixtures of 4-substituted-phenyl-4-hexyloxybenzoates, which include methoxy, methyl, cyano, and nitro groups, reveals insights into their refractive indices and molecular order parameters. This research contributes to understanding the molecular interactions and alignment in liquid crystal devices and materials (Roushdy, 2006).
Synthesis and Characterization of Novel Compounds
- Nematic Phases in Azo Compounds : A study on the synthesis and characterization of achiral unsymmetrical four-ring bent-core azo compounds with cyano and nitro moieties as end substituents has shown that these compounds exhibit enantiotropic nematic phases, which are significant for the development of new liquid crystal materials with potential applications in displays and optical devices (Debnath et al., 2013).
Chemical Reactions and Mechanisms
- Cyclisation of N-arylbenzimidoyl Nitrenes : Research on the cyclisation of ortho-substituted N-arylbenzimidoyl nitrenes highlights the preferential cyclisation at positions bearing methoxycarbonyl, nitro, and cyano groups. This study contributes to the field of organic synthesis, providing insights into reaction mechanisms and pathways that are crucial for designing complex organic molecules (Gilchrist et al., 1979).
Molecular Interactions and Phase Behavior
- Phase Behavior of Liquid Crystalline Compounds : Investigations into the molecular structure's effect on the phase behavior of some liquid crystalline compounds have revealed how substituents like cyano and nitro influence the thermal stability of smectic phases. These findings have implications for the design and development of materials with specific thermal and optical properties, relevant for applications in sensors, displays, and photonic devices (Takenaka et al., 1990).
Sensing Applications
- Cyanide Sensors in Aqueous Medium : A study on the synthesis and characterization of substituted 2-aminobenzothiazoles salicylidenes demonstrated their efficiency as sensitive and selective sensors for cyanide detection in aqueous media. Such chemical sensors are vital for environmental monitoring, industrial process control, and potentially in medical diagnostics (Elsafy et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
[4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6/c1-16-3-7-18(8-4-16)25(30)34-21-10-5-17(6-11-21)13-19(15-26)24(29)27-22-12-9-20(28(31)32)14-23(22)33-2/h3-14H,1-2H3,(H,27,29)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGGKFVCAAHRG-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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